molecular formula C15H22ClN3O2 B1391054 tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 939986-35-3

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B1391054
CAS RN: 939986-35-3
M. Wt: 311.81 g/mol
InChI Key: FRSBMSDJJXPARV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of this compound can be evaluated using X-ray diffraction (XRD) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.78 . It is a solid at room temperature with a melting point of 118 - 119°C .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its tert-butyl group is often used as a protecting group for amines, which can be deprotected under acidic conditions . This feature is crucial in multi-step synthetic routes where selective reactivity is required.

Medicinal Chemistry

In medicinal chemistry, it’s utilized for the synthesis of potential pharmacological agents. The piperazine moiety is a common feature in many drug molecules, and the presence of the 6-chloropyridinyl group offers a handle for further functionalization . This compound could be a precursor for molecules targeting central nervous system disorders or cardiovascular diseases.

Environmental Science

Lastly, in environmental science, derivatives of this compound could be explored for their ability to bind to pollutants or heavy metals, aiding in the development of new methods for water purification or soil remediation.

Each application mentioned leverages the unique chemical structure of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate to fulfill specific roles in scientific research and industry. The versatility of this compound makes it a valuable asset in various fields of study and application .

Safety and Hazards

This compound is classified as an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Pharmacokinetics

It has a molecular weight of 278.35, a density of 1.182, and a boiling point of approximately 454.1°C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The action of “tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” may be influenced by various environmental factors. For instance, the compound is stable at room temperature . .

properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSBMSDJJXPARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671799
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939986-35-3
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-chloro-5-(chloromethyl)pyridine (2.0 g, 12 mmol) in acetonitrile (40 mL) was added potassium carbonate (1.5 mL, 25 mmol) followed by tert-butyl 1-piperazinecarboxylate (2.3 g, 12 mmol). The resulting mixture was stirred at room temperature for 20 h. Upon workup, the mixture was poured into ice and 2 N NaOH aqueous solution and extracted with ethyl acetate (2×). The combined organics were dried over Na2SO4 and concentrated in vacuo. The residue was subjected to combi-flash column chromatography (methanol/DCM) to give compound 339 (3.17 g, 82% yield) as a thick colorless liquid. 1H NMR 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.32 (1 H, d, J=2.0 Hz), 7.66 (1 H, d, J=7.4 Hz), 7.30 (1 H, d, J=8.2 Hz), 3.50 (2 H, s), 3.37-3.47 (4 H, m), 2.38 (4 H, br. s.), 1.46 (9 H, s). LCMS-ESI (POS), M/Z, M+1: Found 312.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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